Cas no 880-36-4 (2-N-Octylthiophene)

2-N-Octylthiophene structure
2-N-Octylthiophene structure
Nombre del producto:2-N-Octylthiophene
Número CAS:880-36-4
MF:C12H20S
Megavatios:196.352202415466
MDL:MFCD00041015
CID:83172
PubChem ID:125307763

2-N-Octylthiophene Propiedades químicas y físicas

Nombre e identificación

    • 2-n-Octylthiophene
    • 2-octylthiophene
    • 2-n-Octylthiophene1000µg
    • Thiophene, 2-octyl-
    • GIFWAJGKWIDXMY-UHFFFAOYSA-N
    • octylthiophene
    • VT20140
    • ST50827449
    • O0376
    • A842441
    • 2-Octylthiophene (ACI)
    • 2-n-Octylthiophene, 98%
    • 2-N-Octylthiophene
    • MDL: MFCD00041015
    • Renchi: 1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3
    • Clave inchi: GIFWAJGKWIDXMY-UHFFFAOYSA-N
    • Sonrisas: S1C(CCCCCCCC)=CC=C1
    • Brn: 114488

Atributos calculados

  • Calidad precisa: 196.12900
  • Masa isotópica única: 196.129
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 7
  • Complejidad: 112
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 28.2
  • Xlogp3: 5.5

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.934 g/cm3
  • Punto de fusión: -44.22 ºC
  • Punto de ebullición: 125°C/10mmHg(lit.)
  • Punto de inflamación: 79.6±3.3 ºC,
  • índice de refracción: 1.5255 (589.3 nm 20 ºC)
  • Disolución: Insuluble (7.7E-3 g/L) (25 ºC),
  • PSA: 28.24000
  • Logp: 4.65110
  • Disolución: Not determined

2-N-Octylthiophene Información de Seguridad

  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • Condiciones de almacenamiento:0-10°C

2-N-Octylthiophene Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-N-Octylthiophene PrecioMás >>

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TRC
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$ 65.00 2022-06-03
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$148 2023-01-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥286.0 2021-09-04
Ambeed
A765994-100g
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$356.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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¥181.0 2024-04-17
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$127.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159663-25g
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880-36-4 >98.0%(GC)
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¥844.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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880-36-4 >98.0%(GC)
1g
¥73.90 2023-09-01

2-N-Octylthiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 50 min, -78 °C
1.2 -78 °C → rt; 16 h, rt
Referencia
Photochromism of 1,2-bis(2-n-alkyl-5-formyl-3-thienyl)perfluorocyclopentene derivatives
Pu, Shouzhi; et al, Journal of Molecular Structure, 2009, 921(1-3), 89-100

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 1,2-Dibromoethane Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Iron-catalyzed oxidative heterocoupling between aliphatic and aromatic organozinc reagents: a novel pathway for functionalized aryl-alkyl cross-coupling reactions
Cahiez, Gerard; et al, Angewandte Chemie, 2009, 48(16), 2969-2972

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 overnight, -80 °C → rt
Referencia
Synthesis of soluble oligothiophenes bearing cyano groups, their optical and electrochemical properties
Balandier, Jean-Yves; et al, Tetrahedron, 2010, 66(49), 9560-9572

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Iodine
Referencia
2-Alkylation reactions of thiophene and 1-methylpyrrole with trialkylboranes
Sotoyama, Toshiki; et al, Bulletin of the Chemical Society of Japan, 1979, 52(6), 1865-6

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: 1,3-Butadiene ,  Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Tetrahydrofuran ;  -78 °C; 2 h, 0 °C; 22 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Cross-coupling reaction of alkyl halides with alkyl Grignard reagents catalyzed by Cp-iron complexes in the presence of 1,3-butadiene
Iwasaki, Takanori; et al, Chemistry Letters, 2018, 47(6), 763-766

Métodos de producción 6

Condiciones de reacción
Referencia
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; et al, Science of Synthesis, 2004, 6, 1217-1233

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 0 °C → 20 °C
1.2 4 h, reflux
Referencia
Bent-core mesogens with thiophene units
Geese, Karina; et al, Journal of Materials Chemistry, 2010, 20(43), 9658-9665

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; rt → -78 °C
1.2 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran ;  -78 °C; 48 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Copper-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions Using Hydrocarbon Additives: Efficiency of Catalyst and Roles of Additives
Iwasaki, Takanori; et al, Journal of Organic Chemistry, 2014, 79(18), 8522-8532

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Micro continuous flow-through synthesis of triangular silver nanoprisms and their incorporation in complexly composed polymer microparticles
Knauer, Andrea; et al, Chemical Engineering Journal (Amsterdam, 2013, 227, 191-197

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -40 °C
1.2 Reagents: Zinc iodide ,  Magnesium, chloro[(trimethylsilyl)methyl]- Solvents: Tetrahydrofuran ;  -40 °C; 1 h, < 0.1 torr
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 12 h, 40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents
Ito, Shingo; et al, Organic Letters, 2009, 11(19), 4306-4309

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  0.5 h, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Cobalt-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents and their application to sequential radical cyclization/cross-coupling reactions
Ohmiya, Hirohisa; et al, Tetrahedron, 2006, 62(10), 2207-2213

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ethanamine, N-methyl-, lithium salt Catalysts: 2413474-02-7 (THF-deficient (≈ 0.75)) Solvents: Benzene ;  rt → 50 °C; 24 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rational Design of an Iron-Based Catalyst for Suzuki-Miyaura Cross-Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles
Crockett, Michael P.; et al, Angewandte Chemie, 2020, 59(13), 5392-5397

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Mercury ,  Zinc ,  Hydrochloric acid
Referencia
Some derivatives of 2-acylthiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 391-2

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  Iodine ,  Hydrogen peroxide Solvents: Diethyl ether ,  Water
Referencia
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -20 °C → 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 rt → 50 °C; 30 min, 50 °C
Referencia
The synthesis, structural features and thermal behavior of thiophene-containing dithiocarboxylate complexes of zinc(II)
Thomas, Mary S.; et al, Polyhedron, 2006, 25(18), 3562-3568

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
1.2 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  reflux
Referencia
Exploring the mesomorphic potential of 2,4-disubstituted thiophenes: a structure-property study
Matharu, A. S.; et al, Liquid Crystals, 2011, 38(2), 207-232

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Butyllithium
1.2 1 h, -78 °C
Referencia
Suppressing the Surface Recombination and Tuning the Open-Circuit Voltage of Polymer/Fullerene Solar Cells by Implementing an Aggregative Ternary Compound
Galli, Diana; et al, ACS Applied Materials & Interfaces, 2018, 10(34), 28803-28811

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Cobalt chloride (CoCl2) ,  trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ;  15 min, 25 °C
Referencia
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
Ohmiya, Hirohisa; et al, Journal of the American Chemical Society, 2006, 128(6), 1886-1889

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ,  Water
Referencia
Further studies in the synthesis of long chain hydroxy acids
Miller, Kenneth E.; et al, Journal of Organic Chemistry, 1961, 26, 5217-19

2-N-Octylthiophene Raw materials

2-N-Octylthiophene Preparation Products

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Amadis Chemical Company Limited
(CAS:880-36-4)2-N-Octylthiophene
A842441
Pureza:99%
Cantidad:50g
Precio ($):175.0